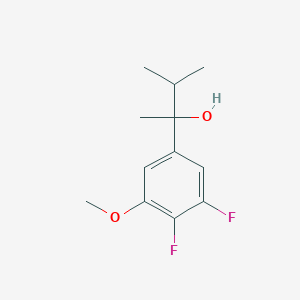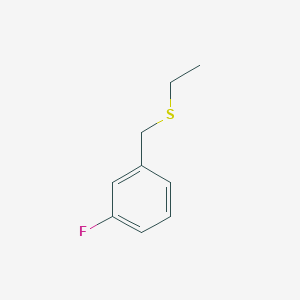
2,4-Dimethylphenethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is an ester formed from 2,4-dimethylphenethyl alcohol and acetic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenethyl acetate typically involves the esterification of 2,4-dimethylphenethyl alcohol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,4-Dimethylphenethyl alcohol+Acetic acidH2SO42,4-Dimethylphenethyl acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.
化学反应分析
Types of Reactions
2,4-Dimethylphenethyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,4-dimethylphenethyl alcohol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2,4-Dimethylphenethyl alcohol and acetic acid.
Reduction: 2,4-Dimethylphenethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
2,4-Dimethylphenethyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its antimicrobial properties and potential use in formulations for topical applications.
Industry: Widely used in the fragrance industry due to its pleasant aroma, and in the synthesis of other fine chemicals.
作用机制
The mechanism of action of 2,4-Dimethylphenethyl acetate largely depends on its application. In the context of its antimicrobial properties, it is believed to disrupt microbial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Phenethyl acetate: Similar ester structure but lacks the methyl groups on the phenyl ring.
2,4-Dimethylphenyl acetate: Similar structure but with a different ester linkage.
2,4-Dimethylbenzyl acetate: Similar aromatic structure with different substituents.
Uniqueness
2,4-Dimethylphenethyl acetate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. These structural differences can lead to variations in aroma, making it distinct in the fragrance industry.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-5-12(10(2)8-9)6-7-14-11(3)13/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBWVIQQSRIHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCOC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
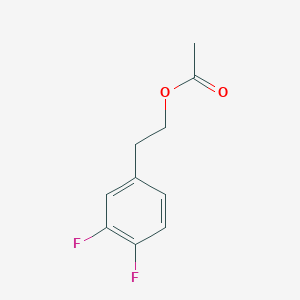
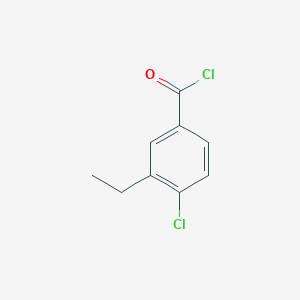


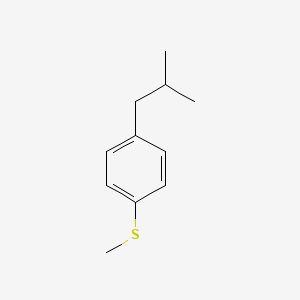
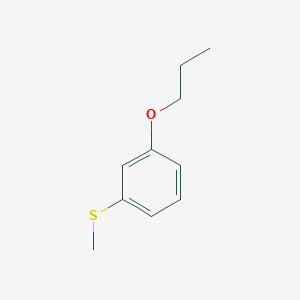
![2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999520.png)
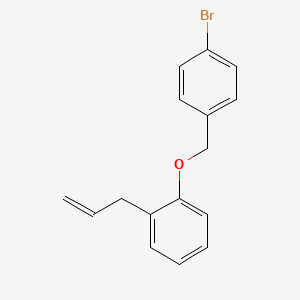
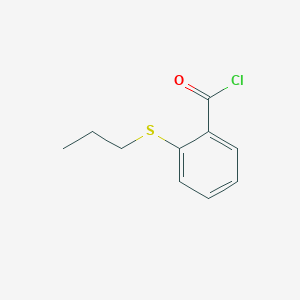

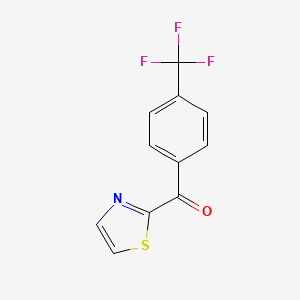
![4-[(N-Ethyl-n-butylamino)methyl]thiophenol](/img/structure/B7999566.png)
